N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine
Description
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine is a complex organic compound that features a benzofuran ring, a morpholine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-14-4-2-3-5-15(14)24-16(13)12-20-18-19-7-6-17(21-18)22-8-10-23-11-9-22/h2-7H,8-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVRVKWTNWYBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The morpholine and pyrimidine rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the morpholine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while nucleophilic substitution on the morpholine ring can produce various substituted morpholine derivatives .
Scientific Research Applications
N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine and pyrimidine rings can enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as psoralen and 8-methoxypsoralen, which also exhibit significant biological activities . Additionally, compounds like benzothiophene and benzofuran have been developed as anticancer agents .
Uniqueness
What sets N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-morpholin-4-ylpyrimidin-2-amine apart is its unique combination of three distinct ring systems, which can confer a wide range of biological activities and make it a versatile scaffold for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
